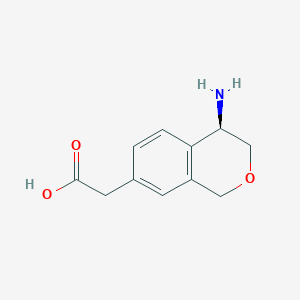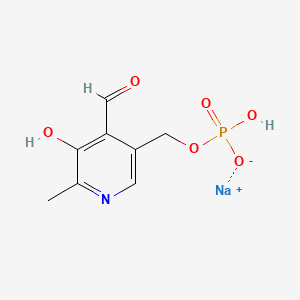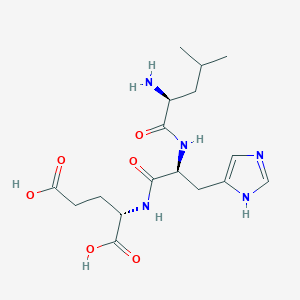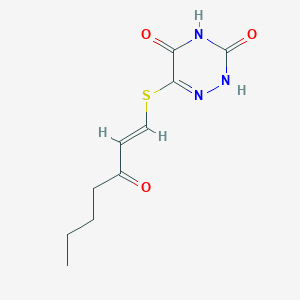![molecular formula C9H7BrN2O2 B12930586 6-Bromo-3-methylimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12930586.png)
6-Bromo-3-methylimidazo[1,5-a]pyridine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-methylimidazo[1,5-a]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methylimidazo[1,5-a]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with bromoacetaldehyde diethyl acetal, followed by cyclization and subsequent bromination . The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-methylimidazo[1,5-a]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dehalogenated products.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the use of bases like potassium carbonate or sodium hydride.
Major Products
The major products formed from these reactions include N-oxides, dehalogenated derivatives, and various substituted imidazo[1,5-a]pyridine derivatives .
Scientific Research Applications
6-Bromo-3-methylimidazo[1,5-a]pyridine-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-Bromo-3-methylimidazo[1,5-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the imidazo[1,5-a]pyridine core play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-7-methylimidazo[1,2-a]pyridine: Similar in structure but differs in the position of the methyl group.
6-Bromo-3H-imidazo[4,5-b]pyridine-7-carboxylic acid: Another similar compound with a different imidazo ring fusion.
Uniqueness
6-Bromo-3-methylimidazo[1,5-a]pyridine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in research and development .
Properties
Molecular Formula |
C9H7BrN2O2 |
|---|---|
Molecular Weight |
255.07 g/mol |
IUPAC Name |
6-bromo-3-methylimidazo[1,5-a]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C9H7BrN2O2/c1-5-11-3-6-2-7(9(13)14)8(10)4-12(5)6/h2-4H,1H3,(H,13,14) |
InChI Key |
QIWWRKXPNKBSHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2N1C=C(C(=C2)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Methyl-1H-imidazol-1-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B12930505.png)


![2'-O-[(2-Nitrophenyl)methyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12930524.png)

![tert-Butyl (3-oxo-1-oxaspiro[3.3]heptan-6-yl)carbamate](/img/structure/B12930530.png)

![Rel-(1R,3S,5S)-2-(tert-butoxycarbonyl)-1-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B12930554.png)






